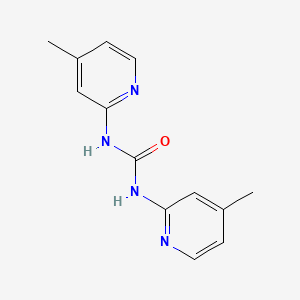

1,3-Bis(4-methylpyridin-2-yl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(4-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWGYNUFWIWEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=NC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1,3 Bis 4 Methylpyridin 2 Yl Urea

Established Synthetic Routes for 1,3-Bis(4-methylpyridin-2-yl)urea

The traditional synthesis of 1,3-disubstituted ureas, including those with pyridyl moieties, has relied on several foundational chemical transformations. These methods, while effective, often involve multi-step procedures and the use of reactive intermediates.

Reamination Protocols for N,N'-Disubstituted Ureas Bearing Pyridyl Moieties

A significant advancement in the synthesis of unsymmetrical ureas featuring pyridyl substituents is the "urea to urea" approach. researchgate.net This method involves the reamination of readily available N,N-dimethyl-N'-hetaryl ureas with a variety of aryl and alkyl amines. researchgate.netresearchgate.net The reaction proceeds without the need for metal catalysts or bases, offering a cleaner reaction profile. researchgate.net The formation of the symmetrical compound, 1,3-bis(4-methylpyridin-2-yl)urea, can occur during these processes. researchgate.net

This reamination protocol has been successfully applied to synthesize a wide range of unsymmetrical ureas with isolated yields between 40% and 96%, depending on the nucleophilicity of the reacting amine. researchgate.netresearchgate.net The versatility of this method allows for the introduction of diverse functional groups onto the urea (B33335) scaffold. A series of 1,3-disubstituted ureas containing both pyridine (B92270) (or quinoline) and lipophilic adamantane (B196018) moieties has been synthesized by reacting 1,1-dimethyl-3-(hetaryl)ureas with amine hydrochlorides, achieving yields of 53-94%. researchgate.net

Table 1: Reamination Synthesis of Pyridylureas This is an interactive table. Click on the headers to sort.

| Starting Material | Reagent | Conditions | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| N,N-dimethyl-N'-hetaryl ureas | Aryl and alkyl amines | Metal- and base-free | Unsymmetrical pyridyl/quinolinyl ureas | 40-96 | researchgate.netresearchgate.net |

Annulation Reactions Involving 1,1-Dimethyl-3-(4-methylpyridin-2-yl)urea

Annulation reactions provide a powerful strategy for constructing heterocyclic systems fused to a pyridylurea backbone. A notable example involves the reaction of 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea with substituted anthranilic esters or 2-aminothiophene-3-carboxylates. researchgate.net This process leads to the synthesis of quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones that are substituted with a pyridyl group at position 3. researchgate.net

The reaction proceeds through a two-step sequence:

Formation of N-aryl-N'-pyridyl ureas: An initial reaction between the starting materials forms an intermediate urea.

Cyclocondensation: This intermediate then undergoes an intramolecular cyclization to form the final fused heterocyclic product. researchgate.net

This methodology is advantageous as it does not require a metal catalyst and provides moderate to good yields, with reported values up to 89%. researchgate.net The scope of this reaction is broad, accommodating over 30 examples with both electron-donating and electron-withdrawing groups. researchgate.net For instance, the reaction of 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea with anthranilic acid ethyl ester unexpectedly yielded quinazoline-2,4-dione as the primary product with an isolated yield of 51%. researchgate.net

Development of Green Chemistry Approaches for Pyridylurea Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing pyridylureas. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Metal-Free and Base-Free Reaction Conditions

As previously mentioned in section 2.1.1, the reamination of N,N-dimethyl-N'-hetaryl ureas represents a significant green chemistry approach as it operates under metal- and base-free conditions. researchgate.netresearchgate.net This circumvents the need for potentially toxic and expensive metal catalysts and avoids the production of salt by-products associated with base-catalyzed reactions.

Furthermore, a protocol for the synthesis of unsymmetrical ureas with 2-pyridyl units has been developed that is not only metal-free but also avoids column chromatography for purification. researchgate.net This one-pot ammonolysis reaction is efficient and environmentally friendly, further contributing to the green synthesis of these valuable compounds. researchgate.net

Solvent- and Halide-Free Methodologies for Pyridin-2-yl Substituted Ureas

A particularly innovative green synthesis route involves the direct C–H functionalization of pyridine N-oxides. rsc.orgrsc.orgspbu.ru This atom-economical method utilizes readily available pyridine N-oxides and dialkylcyanamides to produce pyridine-2-yl substituted ureas in good to high yields (63–92%). rsc.orgrsc.org The reaction is performed under solvent- and halide-free conditions, significantly reducing its environmental impact. rsc.orgrsc.orgspbu.ru

This approach is highly versatile, tolerating a wide array of functional groups on the pyridine ring, including electron-donating, electron-withdrawing, and sensitive groups. rsc.orgrsc.org The reaction of 3-substituted pyridine N-oxides occurs with high regioselectivity, yielding 5-substituted pyridine-2-yl ureas. rsc.org The synthesis can be catalyzed by an acid like methanesulfonic acid, either in a solvent such as acetonitrile (B52724) or under solvent-free conditions, depending on the reactants' properties. nih.gov

Table 2: C-H Functionalization for Pyridin-2-yl Substituted Urea Synthesis This is an interactive table. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Conditions | Yield Range (%) | Key Features | Reference |

|---|

Strategic Functionalization and Analog Synthesis

The pyridylurea scaffold serves as a versatile platform for the synthesis of diverse analogs through strategic functionalization. The reactivity of the urea nitrogens and the pyridyl ring allows for the introduction of various substituents to modify the compound's properties.

One common strategy involves the reaction of an amine precursor with an appropriate isocyanate or carbamate (B1207046). nih.gov For example, 6-(4-aminophenoxy)quinoxaline-2,3(1H,4H)-diones can be reacted with different isocyanates to generate a library of diaryl urea derivatives. nih.gov This method offers a straightforward way to introduce aryl and alkyl groups onto the urea nitrogen.

Another approach, as discussed earlier, is the reaction of 1,1-dimethyl-3-(hetaryl)ureas with amine hydrochlorides to introduce bulky and lipophilic fragments, such as adamantane, onto the urea structure. researchgate.net Similarly, reacting 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines has been shown to produce a series of symmetrical 1,3-disubstituted ureas in high yields (63–99%). nih.gov These examples highlight the modular nature of urea synthesis, which allows for the systematic exploration of structure-activity relationships by creating a wide range of analogs from common intermediates.

Coordination Chemistry of 1,3 Bis 4 Methylpyridin 2 Yl Urea

Ligand Design Principles and Coordination Motifs

The design of 1,3-bis(4-methylpyridin-2-yl)urea as a ligand is predicated on fundamental principles of coordination chemistry that leverage its inherent structural features to dictate its binding behavior with metal ions. These principles include its multidentate nature, the specific donor atoms involved in chelation, and the influence of substituents on the pyridine (B92270) rings.

1,3-Bis(4-methylpyridin-2-yl)urea is a multidentate ligand, meaning it can bind to a metal center through multiple donor atoms simultaneously. This capability is primarily due to the presence of several potential coordination sites: the two nitrogen atoms of the pyridine rings and the oxygen and two nitrogen atoms of the urea (B33335) moiety. This allows the ligand to form stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes. The flexibility of the urea bridge allows the pyridyl groups to orient themselves in various conformations to accommodate the geometric preferences of different metal centers. This conformational flexibility enables the ligand to act as a bridging ligand between two or more metal centers, leading to the formation of coordination polymers. rsc.orgrsc.org

The primary donor atoms involved in the coordination of 1,3-bis(4-methylpyridin-2-yl)urea to metal ions are the nitrogen atoms of the two pyridine rings and the carbonyl oxygen atom of the urea group. The pyridyl nitrogen atoms are effective σ-donors, forming stable coordinate bonds with a wide range of transition metals. The urea moiety can coordinate in several ways. Coordination through the carbonyl oxygen atom is common, creating a stable five- or six-membered chelate ring in conjunction with one of the pyridyl nitrogen atoms. In some instances, the urea nitrogen atoms can also participate in coordination, although this is less common due to their lower basicity compared to the pyridyl nitrogens. The interplay between these potential donor sites allows for a variety of coordination modes, including bidentate and tridentate chelation, as well as bridging coordination. Upon coordination to a metal ion, the C=O stretching frequency in the infrared spectrum of the ligand typically shifts to a lower frequency, providing evidence of the involvement of the urea oxygen in the coordination. mdpi.com

The presence of methyl groups at the 4-position of the pyridine rings in 1,3-bis(4-methylpyridin-2-yl)urea has a notable influence on the coordination chemistry of the ligand.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the pyridyl nitrogen atoms, making them stronger Lewis bases and thus more effective donors towards metal ions. This enhanced donor capacity can lead to the formation of more stable metal complexes compared to the unsubstituted analogue.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 1,3-bis(4-methylpyridin-2-yl)urea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and coordination geometry.

Complexes of 1,3-bis(4-methylpyridin-2-yl)urea with a range of d-block transition metals have been synthesized and characterized. A general synthetic procedure involves dissolving the ligand and the metal salt, often a halide or nitrate (B79036) salt, in a suitable solvent such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724). The reaction mixture is then typically stirred at room temperature or heated under reflux to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by diffusion techniques.

| Metal Ion | General Synthetic Approach |

| Cu(II) | Reaction of the ligand with copper(II) salts like CuCl₂ or CuSO₄ in solvents such as ethanol or methanol. mdpi.comresearchgate.net |

| Co(II) | Typically prepared by reacting the ligand with cobalt(II) chloride or other Co(II) salts in an alcoholic solvent. nih.govresearchgate.netnih.gov |

| Ni(II) | Synthesized by the reaction of the ligand with nickel(II) salts, for example NiCl₂, in a suitable solvent. researchgate.netresearchgate.net |

| Zn(II) | Zinc(II) complexes can be prepared by reacting the ligand with zinc(II) salts like Zn(OAc)₂ or ZnCl₂. mdpi.comrsc.org |

| Pd(II) | Palladium(II) complexes are often synthesized from palladium(II) chloride or other Pd(II) precursors. researchgate.netnih.govmdpi.comnih.gov |

| Pt(II) | Platinum(II) complexes can be prepared using precursors like K₂PtCl₄. researchgate.netnih.govrsc.org |

| Ag(I) | Silver(I) complexes are typically synthesized by reacting the ligand with silver(I) salts such as AgNO₃ or AgClO₄. mdpi.com |

| Hg(II) | Mercury(II) complexes can be prepared from mercury(II) salts like Hg(OAc)₂ or HgCl₂. acs.orgmdpi.comrsc.org |

The coordination geometry of the metal center in complexes of 1,3-bis(4-methylpyridin-2-yl)urea is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand and any co-ligands present. Single-crystal X-ray diffraction is the most definitive method for determining the precise coordination geometry.

Tetrahedral Geometry: This geometry is common for four-coordinate complexes of metal ions such as Zn(II) and Co(II). mdpi.com For instance, in some Zn(II) complexes, the metal center is coordinated to two nitrogen atoms from the ligand and two other ligands (e.g., halide ions), resulting in a distorted tetrahedral environment.

Square Planar Geometry: This geometry is characteristic of four-coordinate d⁸ metal ions like Pd(II) and Pt(II). In these complexes, the metal center is typically coordinated to the two pyridyl nitrogen atoms of the ligand and two other monodentate ligands, or to two bidentate ligands. researchgate.netnih.gov

Octahedral Geometry: Six-coordinate complexes, often with an octahedral geometry, are common for many transition metals, including Cu(II), Co(II), and Ni(II). researchgate.netlew.ro In these cases, the metal center can be coordinated to two molecules of the bidentate ligand and two other monodentate ligands, or to one tridentate ligand and three other ligands. The resulting geometry is often distorted from ideal octahedral symmetry due to the constraints of the chelate rings.

Trigonal Bipyramidal Geometry: Five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, are also observed, particularly for Cu(II) complexes. nih.gov The preference for a particular five-coordinate geometry is often subtle and can be influenced by the packing forces in the crystal lattice. The Addison parameter (τ) is often used to distinguish between trigonal bipyramidal (τ ≈ 1) and square pyramidal (τ ≈ 0) geometries. mdpi.com

| Coordination Geometry | Associated Metal Ions |

| Tetrahedral | Zn(II), Co(II) mdpi.com |

| Square Planar | Pd(II), Pt(II) researchgate.netnih.gov |

| Octahedral | Cu(II), Co(II), Ni(II) researchgate.netlew.ro |

| Trigonal Bipyramidal | Cu(II) mdpi.comnih.gov |

Role of Counter Anions in Metal Complex Formation and Architecture (e.g., Halides, Nitrate)

There is no specific research available detailing the role of counter anions like halides or nitrate in the formation and supramolecular architecture of metal complexes with 1,3-Bis(4-methylpyridin-2-yl)urea. In principle, the nature of the counter anion is known to be a critical factor in crystal engineering. Anions can influence the final structure by directly coordinating to the metal center, by acting as hydrogen bond acceptors for the urea N-H protons, or by dictating the packing of the coordination polymers or discrete complexes through electrostatic interactions. For example, small, coordinating anions like chloride might occupy a coordination site on the metal, leading to mononuclear or dinuclear species. In contrast, non-coordinating or weakly coordinating anions like nitrate could facilitate the formation of higher-dimensional polymeric networks by allowing the ligand to fully express its bridging potential and by forming extensive hydrogen-bonding networks. However, without experimental data, any discussion remains speculative for this specific ligand.

Spectroscopic and Crystallographic Analysis of Metal-Ligand Interactions

Vibrational Spectroscopy (IR, Raman) for Diagnostic Coordination Modes

Specific infrared (IR) or Raman spectroscopic data for metal complexes of 1,3-Bis(4-methylpyridin-2-yl)urea are not available. Generally, upon coordination of a pyridyl-urea ligand to a metal center, characteristic shifts in the vibrational frequencies of key functional groups are expected. For instance, coordination via the pyridine nitrogen atom would lead to shifts in the pyridine ring stretching vibrations. Coordination involving the urea oxygen would cause a decrease in the ν(C=O) stretching frequency. The positions of the N-H stretching and bending modes would also be sensitive to the formation of hydrogen bonds with counter anions. Without experimental spectra, a diagnostic analysis of coordination modes for this compound cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigation of Complex Solution Behavior (e.g., DOSY NMR)

There are no published NMR spectroscopic studies, including advanced techniques like DOSY NMR, for metal complexes of 1,3-Bis(4-methylpyridin-2-yl)urea. NMR spectroscopy is a powerful tool for studying the behavior of coordination complexes in solution. Chemical shift changes in the ¹H and ¹³C NMR spectra upon complexation would provide insights into the ligand's binding to a metal ion. For diamagnetic complexes, it would be possible to confirm the maintenance of the complex's structure in solution. For paramagnetic complexes, the broadened and shifted signals could provide information about the electronic structure. DOSY (Diffusion-Ordered Spectroscopy) NMR, in particular, would be useful for determining the size of the complex in solution and studying aggregation or ion-pairing phenomena. This information remains unavailable for the title compound.

Stability and Reactivity of Metal-1,3-Bis(4-methylpyridin-2-yl)urea Complexes in Solution

No studies on the thermodynamic stability (e.g., determination of stability constants) or the reactivity of metal complexes of 1,3-Bis(4-methylpyridin-2-yl)urea in solution have been reported. Research in this area would be necessary to understand the conditions under which these complexes are stable, their propensity for ligand exchange reactions, and their potential applications in areas such as catalysis or sensing, which depend on their solution-state behavior.

Supramolecular Chemistry and Self Assembly of 1,3 Bis 4 Methylpyridin 2 Yl Urea

Directed Hydrogen Bonding Architectures

The self-assembly of 1,3-bis(4-methylpyridin-2-yl)urea is predominantly governed by a network of directional hydrogen bonds. The urea (B33335) functionality provides two N-H donor groups, while the pyridyl rings offer nitrogen atoms as hydrogen bond acceptors. This combination facilitates the formation of intricate and predictable supramolecular structures.

Exploration of N–H⋯O and N–H⋯N Hydrogen Bonding Motifs

The foundational interactions in the self-assembly of 1,3-bis(4-methylpyridin-2-yl)urea are the N–H⋯O and N–H⋯N hydrogen bonds. The urea group's N-H protons are polarized and readily engage in hydrogen bonding with either the carbonyl oxygen of a neighboring urea moiety (N–H⋯O) or the nitrogen atom of a pyridyl ring (N–H⋯N). In the solid state, pyridyl ureas often form dimeric structures through N–H⋯O interactions. nih.gov The presence of both hydrogen bond donors (urea N-H) and acceptors (urea C=O and pyridyl N) within the same molecule promotes self-association. nih.gov This interplay of hydrogen bonding is crucial in the formation of larger, more complex assemblies. In coordination polymers, these N-H⋯O hydrogen-bonding patterns can hold together larger structures, such as diperiodic coordination polymer slabs, into a parallel inter-penetrated triperiodic crystal structure. nih.gov

Anion Recognition and Sensing via 1,3-Bis(4-methylpyridin-2-yl)urea and its Complexes

The hydrogen-bonding capabilities of 1,3-bis(4-methylpyridin-2-yl)urea make it an effective receptor for anions. The urea moiety, in particular, is a "privileged group" in supramolecular anion recognition due to its two proximate polarized N-H bonds that can chelate an anion. nih.govrsc.org

Mechanisms of Anion Coordination and Binding (e.g., Charge-Assisted Hydrogen Bonding)

The primary mechanism of anion binding by 1,3-bis(4-methylpyridin-2-yl)urea is through the formation of hydrogen bonds between the urea N-H groups and the anion. rsc.org This interaction can be enhanced through a phenomenon known as charge-assisted hydrogen bonding. Protonation of the pyridyl nitrogen atoms, which can occur in the presence of acidic anions or in acidic media, creates a positively charged pyridinium (B92312) moiety. acs.org This positive charge increases the acidity of the urea N-H protons, making them stronger hydrogen bond donors and thereby enhancing the affinity for anions. nih.gov The binding often involves a two-point hydrogen-bonding interaction between the urea and the anion. In some cases, particularly with basic anions, the interaction can proceed beyond simple binding to a proton transfer process. nih.gov

Selectivity and Affinity Profiling for Various Anions (e.g., Phosphate (B84403), Sulfate (B86663), Halides, Oxyanions)

1,3-Bis(4-methylpyridin-2-yl)urea and its derivatives have demonstrated the ability to selectively bind a variety of anions. The selectivity is often governed by the size, shape, and basicity of the anion, as well as the binding cavity provided by the receptor. Studies on similar pyridyl urea-based receptors have shown selectivity for biologically and environmentally important anions. For instance, related systems have shown high affinity for basic anions like fluoride (B91410) and acetate (B1210297). nih.gov The binding affinity generally follows the basicity of the anion. researchgate.net Metal-organic frameworks incorporating pyridyl urea ligands have shown selectivity for dihydrogen arsenate and fluoride. nih.gov The table below summarizes the observed selectivity and affinity trends for anions by related pyridyl urea receptors.

| Anion Family | Specific Anions | Observed Affinity/Selectivity |

| Halides | F⁻, Cl⁻, Br⁻ | Generally, F⁻ > Cl⁻ > Br⁻, with fluoride often showing the highest affinity due to its high basicity and charge density. nih.govresearchgate.net |

| Oxyanions | H₂PO₄⁻, SO₄²⁻, CH₃COO⁻, NO₃⁻ | Affinity often correlates with basicity: CH₃COO⁻ > H₂PO₄⁻ > HSO₄⁻ > NO₃⁻. researchgate.net Dihydrogen phosphate and sulfate can form complex clusters with the receptor. acs.org |

This table is a compilation of trends observed for various pyridyl urea-based receptors and is intended to be illustrative for 1,3-Bis(4-methylpyridin-2-yl)urea.

Solvent-Dependent Anion Binding Phenomena

The ability of urea-based receptors to bind anions is profoundly influenced by the surrounding solvent medium. The solvent competes with the receptor for interaction with the anion, and its polarity, hydrogen-bonding capability, and dielectric constant can significantly modulate the strength and selectivity of anion recognition. For receptors like 1,3-bis(4-methylpyridin-2-yl)urea, the N-H groups of the urea moiety are the primary hydrogen-bond donors for anion complexation.

The choice of solvent is critical in anion binding studies. In highly polar and competitive solvents like dimethyl sulfoxide (B87167) (DMSO) or water, the solvent molecules themselves can solvate anions effectively, creating a high energetic barrier for the receptor to overcome. chemrxiv.org Consequently, strong and selective anion binding in such solvents is a significant challenge and a hallmark of a powerful receptor. chemrxiv.orgnih.gov For instance, studies on various urea and thiourea (B124793) derivatives demonstrate that binding affinities are generally higher in less polar solvents like acetonitrile (B52724) compared to highly competitive solvents like DMSO or mixtures containing water or methanol (B129727). semanticscholar.orgmdpi.com

Research on receptors with similar urea functionalities reveals that even small percentages of protic solvents like water or methanol in DMSO can drastically affect binding constants, as the receptor must compete directly with these potent hydrogen-bonding solvents. nih.govsemanticscholar.org The electron-donating methyl groups on the pyridyl rings of 1,3-bis(4-methylpyridin-2-yl)urea may slightly decrease the acidity of the urea N-H protons compared to unsubstituted or electron-withdrawing group-substituted analogues, which could in turn influence its binding affinities. This effect has been noted in similar systems where methyl-substituted receptors showed lower binding affinity compared to those with electron-withdrawing groups. semanticscholar.org

Below is a table illustrating the typical trend of anion binding affinities for urea-based receptors in different solvent environments, as established by studies on analogous compounds.

Table 1: Illustrative Anion Binding Affinities (log K) for a Generic Urea-Based Receptor in Various Solvents

| Anion | Acetonitrile | DMSO | DMSO/Water Mixture |

|---|---|---|---|

| F⁻ | Strong (>4.0) | Moderate (~2.0) | Weak (<1.0) |

| CH₃COO⁻ | Strong (>4.0) | Moderate (~2.5) | Weak (~1.0) |

| H₂PO₄⁻ | Strong (>4.0) | Moderate (~2.0) | Weak (<1.0) |

| Cl⁻ | Moderate (~2.5) | Weak (<1.0) | Negligible |

| Br⁻ | Moderate (~2.0) | Negligible | Negligible |

Note: This table represents generalized trends observed for urea-based anion receptors. Actual values for 1,3-Bis(4-methylpyridin-2-yl)urea may vary.

Construction of Advanced Supramolecular Architectures

The 1,3-bis(4-methylpyridin-2-yl)urea ligand is a versatile building block for constructing complex supramolecular structures. Its design features—a central hydrogen-bonding urea group and two peripheral pyridine (B92270) rings capable of metal coordination—allow for the formation of both discrete and extended architectures through a combination of coordination bonds and non-covalent interactions.

The pyridyl groups of 1,3-bis(4-methylpyridin-2-yl)urea (L) can coordinate to metal ions (M) that have a preference for specific coordination geometries, such as square planar Pt(II) or Pd(II). This coordination-driven self-assembly can lead to the formation of well-defined, discrete metallo-supramolecular macrocycles. Depending on the bite angle of the ligand and the coordination preference of the metal, various structures like M₂L₂ rhomboids, M₃L₃ triangles, or M₄L₄ squares can be assembled. nih.gov

In these assemblies, the 1,3-bis(4-methylpyridin-2-yl)urea ligands act as the "sides" of the polygon, and the metal ions serve as the "corners." The modularity of this approach allows for the properties of the resulting macrocycle to be tuned by changing either the metal component or the ligand. nih.gov For example, the introduction of functional groups onto the ligand can impart properties like amphiphilicity, which can then direct the hierarchical self-assembly of these discrete macrocycles into more complex nanostructures. nih.gov

Table 2: Examples of Metallo-Supramolecular Macrocycles from Pyridyl Ligands

| Macrocycle Type | Metal (M) | Ligand (L) Type | Resulting Geometry |

|---|---|---|---|

| M₂L₂ | Pt(II), Pd(II) | Ditopic Pyridyl | Rhomboid / Dimer |

| M₃L₃ | Pt(II), Pd(II) | Ditopic Pyridyl | Triangle |

| M₄L₄ | Pt(II), Pd(II) | Ditopic Pyridyl | Square |

Note: This table illustrates common architectures formed via coordination-driven self-assembly.

Beyond discrete structures, 1,3-bis(4-methylpyridin-2-yl)urea can form extended supramolecular frameworks. The interplay between metal coordination at the pyridine sites and hydrogen bonding via the central urea group is key to building these higher-order structures. A close analogue, 1,3-bis(pyridin-3-yl)urea, has been shown to form a 1D ribbon-like coordination polymer with copper(II) ions and succinate (B1194679) ligands. researchgate.net In this structure, the pyridyl groups coordinate to the copper centers, forming an initial 1D chain. researchgate.net

These primary chains can then act as supramolecular synthons, interacting with adjacent chains to form higher-dimensional structures. The urea groups, which are not involved in metal coordination, become crucial in this secondary assembly step. Through N-H···O hydrogen bonds between the urea groups of one chain and carboxylate oxygen atoms of a neighboring chain, 1D ribbons can be linked into 2D sheets. researchgate.net These 2D layers subsequently stack through weaker forces to generate a 3D supramolecular network. researchgate.netresearchgate.net The formation of such extended frameworks is also influenced by other factors like counteranions and the potential for π-π stacking between the pyridyl rings. researchgate.net In some cases, urea derivatives can self-assemble through hydrogen bonding alone to form 1D fibrils, which can further entangle to create gels or other materials. nih.gov

The cavities and channels within the supramolecular architectures formed by 1,3-bis(4-methylpyridin-2-yl)urea can encapsulate guest molecules. semanticscholar.org In extended frameworks, these voids are often occupied by solvent molecules used during crystallization, such as water or DMSO. researchgate.net This demonstrates a basic form of host-guest chemistry.

More sophisticated host-guest systems can be designed. The urea functionality itself is a well-known anion binding site. nih.govru.nl Discrete metallo-macrocycles constructed from this ligand possess a defined internal cavity. This cavity can be engineered to bind specific guest molecules, with the binding driven by interactions with the interior surface of the host. The urea groups pointing into the cavity could, for instance, bind anionic guests, while the aromatic panels of the pyridyl rings could engage in π-stacking with suitable aromatic guests. Such host-guest complexation can stabilize the guest, enhance its solubility in certain media, or protect it from the external environment. thno.orgnih.gov

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive systems are dynamic materials that can change their structure or function in response to an external trigger, such as a change in solvent, pH, temperature, or the addition of a chemical species. nih.gov The non-covalent interactions that hold supramolecular assemblies together are often sensitive to such stimuli, making them ideal for creating responsive materials.

The structure of a supramolecular assembly can be highly dependent on the solvent environment in which it is formed. A change in solvent can trigger a significant structural reorganization. For example, research on metal-organic frameworks (MOFs) has shown that the addition of a coordinating solvent like pyridine can induce a complete structural transformation, for instance, from a 3D framework to a 2D layered structure. rsc.org This occurs because the new solvent molecules can compete for and replace existing ligands, leading to a new, thermodynamically stable assembly. rsc.org

For systems involving 1,3-bis(4-methylpyridin-2-yl)urea, a change in solvent polarity or hydrogen-bonding ability could shift the equilibrium between different possible assemblies. In a non-polar solvent, hydrogen bonding between urea groups might dominate, favoring the formation of 1D chains. In a more polar, coordinating solvent, these hydrogen bonds could be disrupted, and coordination to metal centers might become the overriding interaction, potentially favoring the formation of discrete macrocycles. This solvent-induced interconversion allows for the controlled switching between different supramolecular architectures, a key feature of advanced, responsive materials.

Anion-Mediated Atmospheric CO2 Fixation

The fixation of atmospheric carbon dioxide (CO2) by synthetic neutral anion receptors, such as those based on urea, is a significant area of interest in supramolecular chemistry. This process is not a direct reaction with the urea molecule itself but is mediated by the presence of a strongly basic anion. The urea receptor's primary role is to bind and stabilize the anion, which in turn captures the CO2.

General Mechanism:

The process is generally understood to occur in two key steps:

Anion Binding: A highly basic anion, such as fluoride (F⁻) or hydroxide (B78521) (OH⁻), is introduced to the system. The urea N-H groups of the receptor molecule act as hydrogen-bond donors, binding the anion to form a host-guest complex. This interaction is crucial for the subsequent step.

CO2 Capture: The bound, basic anion is sufficiently activated to react with ambient, atmospheric CO2. This reaction results in the formation of a larger, more charge-diffuse anion, typically bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻).

Supramolecular Encapsulation: The newly formed carbonate or bicarbonate anion is then encapsulated and stabilized by multiple receptor molecules, often leading to the self-assembly of intricate supramolecular structures. researchgate.net

Detailed Research Findings from Analogous Systems:

Studies on various tripodal and linear urea-based receptors have provided concrete evidence and detailed insights into this mechanism.

Tripodal Urea Receptors: Research on tris-(2-aminoethyl) amine (Tren) based tripodal thiourea and urea receptors has shown that they can efficiently fix atmospheric CO2. researchgate.net In the presence of a hydroxide source, one such receptor was observed to capture CO2 to form a carbonate anion (CO₃²⁻), which was then encapsulated within a dimeric, capsule-like assembly of the receptor. researchgate.net The stability of these assemblies is driven by a network of hydrogen bonds between the urea N-H donors and the oxygen atoms of the carbonate.

Linear Bis-Urea Scaffolds: In other systems, linear bis-urea receptors have been shown to capture atmospheric CO2 upon the addition of fluoride salts. frontiersin.orgnih.gov The highly basic fluoride anion is thought to facilitate the conversion of CO2 into bicarbonate (HCO₃⁻) or, in some cases, a complex carbonate-water cluster. frontiersin.orgnih.gov These captured anions are then entrapped within self-assembled structures, such as tetrameric barrels formed by the receptor molecules. frontiersin.orgnih.gov

The regeneration of the receptor and release of the captured CO2 is also a critical aspect of these systems, which can sometimes be achieved by altering conditions, such as temperature. researchgate.net

Catalytic Applications of 1,3 Bis 4 Methylpyridin 2 Yl Urea and Its Derivatives

Organocatalysis Mediated by Urea (B33335) Functionality

The field of organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has identified ureas and thioureas as privileged structures. wikipedia.org These compounds operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates and stabilize transition states, mimicking the function of enzymes. wikipedia.org

The catalytic prowess of the urea moiety in 1,3-bis(4-methylpyridin-2-yl)urea stems from its two N-H groups, which can act as a dual hydrogen-bond donor. This "clamp-like" binding can activate electrophilic substrates by lowering their LUMO (Lowest Unoccupied Molecular Orbital) energy. The interaction involves the urea protons forming hydrogen bonds with an electron-rich atom (like oxygen or nitrogen) on the substrate, which enhances its reactivity toward a nucleophile. wikipedia.orgacs.org

This mode of activation is central to a variety of organic transformations. For instance, in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions, urea-based catalysts can stabilize the negatively charged tetrahedral intermediates that form during the reaction, thereby lowering the activation energy. wikipedia.org While direct studies on 1,3-bis(4-methylpyridin-2-yl)urea are limited, the principles established by structurally similar diaryl ureas suggest its potential application in these areas. The presence of the pyridyl nitrogen atoms can also influence the catalyst's activity by modulating the acidity of the N-H protons through electronic effects or by participating in secondary interactions with the substrate. nih.gov Research on other pyridyl ureas has shown that the heterocyclic nitrogen can act as an additional hydrogen bond acceptor, leading to complex self-assembly patterns that can influence catalytic behavior. nih.govresearchgate.net

The table below summarizes key organic reactions where urea-based hydrogen bonding catalysts have proven effective, highlighting the potential applications for 1,3-bis(4-methylpyridin-2-yl)urea.

| Reaction Type | Role of Urea Catalyst | Potential Substrates for 1,3-Bis(4-methylpyridin-2-yl)urea Catalysis |

| Michael Addition | Activation of electrophile (e.g., nitro-olefin), stabilization of enolate intermediate. wikipedia.org | Nitroalkenes, α,β-unsaturated ketones |

| Aldol Addition | Activation of aldehyde carbonyl group. wikipedia.org | Aldehydes, ketones |

| Mannich Reaction | Activation of imine electrophile. acs.org | Imines, aldehydes, amines |

| Claisen Rearrangement | Stabilization of the polar transition state. acs.org | Allyl vinyl ethers |

| Hydrocyanation | Activation of imine and stabilization of cyanide adduct. acs.org | Imines |

Metal-1,3-Bis(4-methylpyridin-2-yl)urea Complexes as Homogeneous and Heterogeneous Catalysts

The two pyridyl nitrogen atoms in 1,3-bis(4-methylpyridin-2-yl)urea make it an excellent bidentate ligand for a wide range of transition metals. The resulting metal complexes can function as catalysts in both homogeneous and heterogeneous settings, with the urea backbone providing a structural framework that can influence the catalyst's stability, solubility, and selectivity. ontosight.airesearchgate.net

Metal complexes containing pyridyl ligands are workhorses in catalysis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. Palladium(II) complexes with pyridine-based ligands, for example, are effective precatalysts for Suzuki-Miyaura and Heck reactions. nih.gov It is anticipated that a Pd(II) complex of 1,3-bis(4-methylpyridin-2-yl)urea would demonstrate similar activity. In such a complex, the dipyridyl urea ligand would chelate the metal center, creating a stable and active catalyst for coupling reactions involving aryl halides and boronic acids or alkenes. uiowa.eduiupac.org

Furthermore, copper complexes are known to catalyze C-N bond formation reactions. researchgate.net The synthesis of Cu(II) complexes with various pyridyl ureas has been reported, revealing structural motifs where the ligand chelates the copper center. researchgate.net These types of complexes are promising candidates for Ullmann-type coupling reactions to form aryl amines, a crucial transformation in medicinal and materials chemistry. The specific geometry and electronic environment imposed by the 1,3-bis(4-methylpyridin-2-yl)urea ligand could offer unique selectivity in these transformations.

The table below presents examples of bond-forming reactions where metal complexes of pyridyl-type ligands have been successfully employed.

| Reaction | Metal Catalyst | Ligand Type | Product | Potential for 1,3-Bis(4-methylpyridin-2-yl)urea |

| Suzuki-Miyaura Coupling | Palladium(II) | Monosubstituted Pyridines | Biaryls | High, as a chelating ligand for Pd to form stable precatalysts. nih.gov |

| Heck Coupling | Palladium(II) | Pyridine (B92270) Derivatives | Substituted Alkenes | High, for creating an active and robust catalytic system. nih.gov |

| Ullmann C-N Coupling | Copper(II) | Pyridyl Ureas | Aryl Amines | High, as a ligand to promote the coupling of amines and aryl halides. researchgate.net |

| Oxidative Carbonylation | Palladium(II) | Pyridine Derivatives | Carbamates, Ureas | Moderate, could stabilize Pd in the catalytic cycle for amine carbonylation. nih.gov |

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical goal for sustainable chemistry. Polypyridyl complexes of ruthenium and rhenium are among the most studied molecular catalysts for the photochemical and electrocatalytic reduction of CO₂ to carbon monoxide (CO) or formate. rsc.orgosti.govnih.gov These complexes typically feature bipyridine or terpyridine ligands that can accept electrons and facilitate the binding and reduction of CO₂.

A metal complex of 1,3-bis(4-methylpyridin-2-yl)urea, such as [M(L)(CO)₃Cl] (where M = Re) or [M(L)(bpy)(solvent)]²⁺ (where M = Ru), could serve as an effective catalyst for this transformation. rsc.orgosti.gov The dipyridyl urea ligand would provide the necessary N,N-coordination environment for the metal center, while the urea moiety, although not directly involved in the redox process, could influence the catalyst's properties through secondary-sphere interactions. For instance, it could engage in hydrogen bonding with intermediates or modulate the electronic properties of the metal center. Studies on pyridine-catalyzed CO₂ reduction have also highlighted the role of the pyridine ring itself in activating CO₂. nih.gov

Rational Design for Tunable Catalytic Activity and Selectivity

A key advantage of using 1,3-bis(4-methylpyridin-2-yl)urea and its derivatives in catalysis is the potential for rational design. By systematically modifying the ligand structure, one can fine-tune the steric and electronic properties of the catalyst to optimize its performance. nih.gov

The catalytic activity of both the organocatalyst and its metal complexes can be precisely controlled through synthetic modifications to the 1,3-bis(4-methylpyridin-2-yl)urea scaffold.

For Organocatalysis: The acidity of the urea N-H protons is critical for hydrogen-bonding catalysis. wikipedia.org Introducing electron-withdrawing groups onto the pyridine rings would increase the acidity of the N-H protons, making the urea a stronger hydrogen-bond donor and potentially a more active catalyst. Conversely, electron-donating groups would decrease acidity but could enhance the basicity of the pyridyl nitrogens, which might be beneficial in bifunctional catalysis where the catalyst activates both the nucleophile and the electrophile. wikipedia.org

For Metal-Complex Catalysis: The electronic properties of the pyridine rings directly impact the electron density at the metal center. Research on Pd(II) complexes has shown a correlation between ligand basicity and catalytic efficiency in reactions like carbamate (B1207046) synthesis. nih.gov By replacing the methyl groups on the pyridine rings with various other substituents (e.g., -CF₃, -OMe), the Lewis acidity of the metal center can be tuned. This allows for the optimization of substrate binding and the rates of key catalytic steps like oxidative addition and reductive elimination. Furthermore, introducing bulky groups near the coordination site can create a specific steric environment, which can be exploited to control selectivity, for example, in asymmetric catalysis.

Immobilization Strategies for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in developing sustainable and industrially viable chemical processes. For catalysts like 1,3-bis(4-methylpyridin-2-yl)urea and its derivatives, immobilization on solid supports offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow reactions and catalyst recycling. While direct studies on the immobilization of 1,3-bis(4-methylpyridin-2-yl)urea are not extensively documented, a number of strategies have been successfully employed for structurally related pyridyl-urea compounds and other molecules with similar functionalities. These approaches provide a clear framework for the potential heterogenization of the target catalyst.

The primary strategies for the immobilization of such catalysts involve covalent attachment to a solid support or the synthesis of extended, insoluble frameworks where the catalytic moiety is an integral part of the structure.

One prominent approach involves the functionalization of silica-based materials, such as mesoporous silica (B1680970) (e.g., SBA-15), with organic linkers that can then be used to anchor the catalytic species. For instance, a common method is the post-synthesis grafting of a silane-functionalized version of the ligand onto the silica surface. This involves reacting the surface silanol (B1196071) groups of the silica with a trialkoxysilane precursor of the desired ligand. A related approach has been demonstrated with the heterogenization of an iridium complex on a dipyridyl-pyridazine functionalized SBA-15 support. nih.gov In this case, a trialkoxysilane precursor containing the dipyridyl-pyridazine ligand was first synthesized and then grafted onto the SBA-15 surface. Subsequent metalation resulted in a stable and reusable heterogeneous catalyst for water oxidation. nih.gov This method highlights a viable pathway for attaching pyridyl-containing ligands to silica surfaces.

Another powerful strategy is the creation of periodic mesoporous organosilicas (PMOs) where the urea-pyridine functionality is an integral part of the silica framework itself. This is achieved through the co-condensation of a bis(trialkoxysilyl) organic bridging monomer with a silica precursor like tetraethyl orthosilicate (B98303) (TEOS). This method results in a highly ordered porous material with the catalytic sites uniformly distributed throughout the structure. Such materials have demonstrated high efficiency and reusability in various catalytic reactions.

The choice of the solid support is crucial and is often dictated by the intended application. Common supports include:

Silica (SiO₂): Valued for its high surface area, tunable pore size, thermal stability, and well-understood surface chemistry, making it a popular choice for catalyst immobilization.

Alumina (Al₂O₃): Offers good mechanical strength and thermal stability.

Polymers: Can be functionalized to provide a variety of anchoring sites and can offer flexibility in terms of solvent compatibility.

Magnetic Nanoparticles (e.g., Fe₃O₄): Allow for easy separation of the catalyst from the reaction mixture using an external magnetic field.

The performance of these heterogeneous catalysts is evaluated based on several key parameters, including catalytic activity, selectivity, and, most importantly, reusability. The ability to be easily recovered and reused multiple times without a significant loss of activity is a primary driver for immobilization.

The following table summarizes key findings from studies on the immobilization of catalysts with functionalities similar to 1,3-bis(4-methylpyridin-2-yl)urea, providing insights into potential strategies and their effectiveness.

| Catalyst System | Support Material | Immobilization Method | Application | Key Findings |

| Iridium-dipyridyl-pyridazine Complex nih.gov | SBA-15 | Post-synthesis grafting of a silane-functionalized ligand followed by metalation. | Water Oxidation | The heterogeneous catalyst showed high catalytic performance and was efficiently reused for three cycles with only a slight loss of activity. nih.gov |

| Urea/Thiourea (B124793) researchgate.netnih.gov | None (used as a neat, reusable catalyst) | Solvent-free reaction conditions. | Synthesis of pyrazole (B372694) derivatives. | The catalyst was inexpensive, eco-friendly, and could be reused without significant loss of activity. researchgate.netnih.gov |

| Copper(II) Complexes with 2-Pyridyl Urea Ligands nih.gov | None (homogeneous) | Synthesis of discrete molecular complexes. | Antiproliferative action against cancer cells. | The study focused on the synthesis and biological activity of the complexes, highlighting the coordinating ability of the pyridyl-urea moiety. nih.gov |

These examples underscore the potential for developing robust and reusable heterogeneous catalysts based on 1,3-bis(4-methylpyridin-2-yl)urea and its derivatives, paving the way for their broader application in practical catalytic processes.

Advanced Characterization Techniques and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Confirmation (e.g., ESI-MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the molecular formula of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar molecules like ureas without significant fragmentation.

In the analysis of a related compound, 1,3-bis[(2,6-dimethylmorpholin-4-yl)methyl]urea, its monoisotopic mass was determined, providing a key piece of identifying information. Similarly, for other complex organic molecules, ESI-MS has been effectively used to identify the molecular ion peak. For instance, in the analysis of a zirconium bis(amidate) complex, the molecular ion (M+) was detected at m/z 631 via electron ionization (EI), a different but related mass spectrometry technique. In another case, the sodium adduct [M+Na]+ of a different organic molecule was observed at m/z 454. rsc.org For 1,3-Bis(4-methylpyridin-2-yl)urea, with a molecular formula of C15H28N2O, the expected monoisotopic mass is 252.4 g/mol . pharmaffiliates.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the comprehensive assignment of all proton and carbon signals and provides insights into the spatial arrangement of the atoms. mdpi.com

¹H and ¹³C NMR for Comprehensive Structural Assignments

The ¹H NMR spectrum of 1,3-Bis(4-methylpyridin-2-yl)urea is expected to show distinct signals for the different types of protons present in the molecule. The protons on the pyridyl rings will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methyl group protons will resonate in the upfield region, likely as a singlet around δ 2.3-2.5 ppm. The N-H protons of the urea (B33335) linkage will appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, reflecting its involvement in hydrogen bonding.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon of the urea group is a key diagnostic signal, typically appearing in the downfield region around δ 150-160 ppm. The carbons of the pyridyl rings will have characteristic shifts in the aromatic region, while the methyl carbon will appear at a much higher field. For comparison, the carbonyl carbon in urea itself resonates at approximately 164 ppm. hmdb.cachemicalbook.com

A complete assignment of the ¹H and ¹³C NMR spectra is achieved by analyzing the chemical shifts, signal integrations, and coupling patterns. For complex structures, 2D NMR techniques are often employed to resolve ambiguities. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Bis(4-methylpyridin-2-yl)urea

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~153 |

| Pyridyl-H (ortho to N) | ~8.1 | ~148 |

| Pyridyl-H (meta to N) | ~6.8 | ~118 |

| Pyridyl-H (para to N) | ~7.5 | ~149 |

| CH₃ | ~2.4 | ~21 |

| NH | Variable (broad) | - |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

2D NMR Techniques for Connectivity and Conformation (e.g., NOESY)

Two-dimensional NMR techniques are crucial for establishing the connectivity between different parts of the molecule and for probing its conformation in solution. Techniques like COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons within the pyridyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the spatial proximity of protons. For 1,3-Bis(4-methylpyridin-2-yl)urea, a NOESY experiment could confirm the planar conformation that is often observed in diaryl ureas. researchgate.net Cross-peaks between the N-H protons and the ortho-protons of the pyridyl rings would provide strong evidence for this planarity. The observation of NOE signals can help to distinguish between different possible rotational isomers and provides insight into the preferred conformation of the molecule in solution. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. cardiff.ac.uk These methods are especially useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Analysis of Urea C=O and Pyridyl Ring Vibrations

The IR and Raman spectra of 1,3-Bis(4-methylpyridin-2-yl)urea are dominated by the characteristic vibrations of the urea and pyridyl moieties.

The C=O stretching vibration of the urea group is a particularly strong and diagnostic band in the IR spectrum. For solid urea, this band appears around 1674 cm⁻¹. mdpi.com In substituted ureas, the position of this band can be influenced by the electronic nature of the substituents. For 1,3-Bis(4-methylpyridin-2-yl)urea, this band is expected in the region of 1650-1700 cm⁻¹.

The pyridyl rings exhibit a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. elixirpublishers.com The C-H stretching vibrations of the aromatic protons are found above 3000 cm⁻¹. The methyl group also has its own characteristic C-H stretching and bending modes. researchgate.net

Table 2: Key Vibrational Frequencies for 1,3-Bis(4-methylpyridin-2-yl)urea

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3200-3400 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Methyl C-H Stretch | 2850-2970 | IR, Raman |

| C=O Stretch (Amide I) | 1650-1700 | IR |

| Pyridyl Ring Stretches | 1400-1600 | IR, Raman |

| N-C-N Stretch | ~1470 | IR, Raman |

Spectroscopic Signatures of Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and properties of urea derivatives, often dictating their solid-state packing and solution-phase aggregation. researchgate.netnih.gov Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding. rsc.org

The N-H stretching vibrations are particularly informative. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the N-H stretch appears as a sharp band at higher frequencies. In the solid state or in concentrated solutions where hydrogen bonding is prevalent, this band broadens and shifts to lower wavenumbers (a red shift). The magnitude of this shift is indicative of the strength of the hydrogen bond.

In the crystal structure of many diaryl ureas, a common motif is the "urea tape," which involves bifurcated N-H···O=C hydrogen bonds. researchgate.net However, in pyridyl-substituted ureas, the pyridyl nitrogen can act as a competitive hydrogen bond acceptor, leading to different supramolecular architectures. researchgate.netrsc.org The presence of N-H···N(pyridyl) hydrogen bonds would also be reflected in the N-H stretching region of the IR and Raman spectra. The C=O stretching frequency can also be affected by hydrogen bonding; involvement of the carbonyl oxygen as a hydrogen bond acceptor typically leads to a red shift in the C=O band.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental to understanding a molecule's steric and electronic properties, as well as its intermolecular interactions.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

To definitively determine the solid-state structure of 1,3-Bis(4-methylpyridin-2-yl)urea, single crystal X-ray diffraction (SCXRD) would be the method of choice. This technique involves growing a high-quality single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then used to construct a detailed model of the crystal lattice and the molecule's conformation.

While specific crystallographic data for 1,3-Bis(4-methylpyridin-2-yl)urea is not available, a study on a related compound, a copper coordination polymer incorporating 1,3-bis(pyridin-3-yl)urea, demonstrates the utility of this technique. nih.gov In that case, SCXRD revealed the coordination environment of the copper atoms and the intricate network of hydrogen bonds. For 1,3-Bis(4-methylpyridin-2-yl)urea, SCXRD would be expected to provide key parameters such as:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The dihedral angles between the pyridine (B92270) rings and the central urea moiety, as well as the planarity of the molecule. For instance, in 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, the dihedral angles between the core and the thiourea (B124793) and pyridyl residues were found to be 20.25 (8) and 7.60 (9)°, respectively, indicating a twisted molecule. researchgate.net

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., N-H···O or N-H···N), π-π stacking, and other non-covalent interactions that dictate the crystal packing. In the crystal structure of 1-(2,4-di-methyl-phen-yl)urea, molecules are linked by pairs of N-H⋯O hydrogen bonds, forming inversion dimers.

A hypothetical data table for the single-crystal X-ray diffraction of 1,3-Bis(4-methylpyridin-2-yl)urea is presented below to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₄N₄O |

| Formula Weight | 242.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Hydrogen Bonding | N-H···O, N-H···N |

Investigation of Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability. The investigation of polymorphism is crucial in fields like pharmaceuticals and materials science.

For 1,3-Bis(4-methylpyridin-2-yl)urea, polymorphism could arise from different packing arrangements of the molecules in the crystal lattice or from different conformations of the molecule itself. For example, the relative orientation of the two 4-methylpyridin-2-yl groups could vary. The study of a related compound, 1,3-Bis(3-methyl-phen-yl)thio-urea, revealed a triclinic polymorph with two molecules in the asymmetric unit exhibiting different crystallographic behavior. nih.gov

The structural implications of polymorphism in 1,3-Bis(4-methylpyridin-2-yl)urea would be significant. Different polymorphs could display variations in their hydrogen bonding networks, which in turn would affect their physical properties. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and hot-stage microscopy would be employed to identify and characterize different polymorphic forms.

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

For 1,3-Bis(4-methylpyridin-2-yl)urea, the UV-Visible spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions would likely arise from the conjugated systems of the pyridine rings, while the n → π* transitions would involve the non-bonding electrons on the nitrogen and oxygen atoms of the urea moiety. libretexts.org

The position and intensity of these absorption bands can be influenced by factors such as solvent polarity and the presence of substituents. The methyl groups on the pyridine rings would be expected to have a slight bathochromic (red) shift on the π → π* transitions compared to the unsubstituted 1,3-di(pyridin-2-yl)urea.

A hypothetical UV-Visible absorption data table for 1,3-Bis(4-methylpyridin-2-yl)urea in a given solvent is shown below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Methanol (B129727) | Value | Value | π → π |

| Methanol | Value | Value | n → π |

Fluorescence Spectroscopy for Sensing and Optical Properties

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent; those that are can have their fluorescence properties (e.g., emission wavelength, intensity, and lifetime) influenced by their environment.

The potential for 1,3-Bis(4-methylpyridin-2-yl)urea to exhibit fluorescence would depend on its molecular structure and rigidity. The presence of aromatic pyridine rings suggests that fluorescence is possible. The urea linkage can participate in hydrogen bonding, which could influence the fluorescence properties.

Should 1,3-Bis(4-methylpyridin-2-yl)urea be fluorescent, its emission characteristics could be studied in various solvents to understand the effect of the environment on its excited state. Furthermore, solid-state fluorescence could be investigated, which would provide insights into the aggregation and packing of the molecules in the solid state. The fluorescence properties of urea derivatives have been explored for their potential in sensing applications.

A hypothetical fluorescence data table for 1,3-Bis(4-methylpyridin-2-yl)urea is provided below.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Dichloromethane | Value | Value | Value |

| Solid State | Value | Value | Value |

Theoretical and Computational Investigations of 1,3 Bis 4 Methylpyridin 2 Yl Urea

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular properties of 1,3-Bis(4-methylpyridin-2-yl)urea at the electronic level. These methods are instrumental in understanding the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1,3-Bis(4-methylpyridin-2-yl)urea, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are crucial for determining its optimized geometry and electronic properties. researchgate.netresearchgate.net The geometry optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Theoretical studies on analogous N,N'-diarylureas have demonstrated that the urea (B33335) moiety, in conjunction with the aromatic rings, creates a largely planar structure. researchgate.net The optimization of such structures is a critical first step for further computational analysis. mdpi.com The electronic structure, including the distribution of electron density and the nature of chemical bonds, can be elucidated, revealing the influence of the methyl-substituted pyridine (B92270) rings on the central urea functionality.

Table 1: Representative Optimized Geometrical Parameters for Diarylureas from DFT Calculations Note: This table presents typical data for diarylurea structures analogous to 1,3-Bis(4-methylpyridin-2-yl)urea, as specific experimental or calculated data for this exact compound is not readily available in the cited literature.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.25 | The length of the carbonyl double bond in the urea group. |

| C-N Bond Length | ~1.38 | The length of the single bonds between the carbonyl carbon and the nitrogen atoms. |

| N-C(aryl) Bond Length | ~1.42 | The length of the bond between the urea nitrogen and the pyridyl ring carbon. |

| N-C-N Bond Angle | ~118 | The angle around the carbonyl carbon. |

| C-N-C(aryl) Bond Angle | ~125 | The angle around the urea nitrogen atoms. |

The conformational landscape of 1,3-Bis(4-methylpyridin-2-yl)urea is critical for understanding its interactions and functions. Potential Energy Surface (PES) mapping helps to identify stable conformers and the energy barriers between them. For diarylureas, the rotation around the C-N bonds gives rise to different conformers, typically labeled as anti and syn with respect to the orientation of the N-H bonds and the aryl groups.

Computational studies on N,N'-diarylureas have shown a strong preference for the anti,anti-conformation, where both N-H bonds are oriented away from the carbonyl group. researchgate.net This preference is often more pronounced in more polar environments. researchgate.net The steric and electronic effects of the 4-methylpyridin-2-yl groups will significantly influence the rotational barriers and the relative energies of the different conformers. While specific PES mapping for 1,3-Bis(4-methylpyridin-2-yl)urea is not available in the reviewed literature, the methodologies applied to similar diarylureas provide a framework for such an investigation. mdpi.comresearchgate.netsoton.ac.uk

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. The HOMO is associated with the nucleophilic character of the molecule, while the LUMO represents its electrophilic character. researchgate.net

The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. figshare.com A smaller energy gap suggests higher reactivity. figshare.com For 1,3-Bis(4-methylpyridin-2-yl)urea, the HOMO is expected to be localized primarily on the electron-rich pyridine rings and the urea nitrogen atoms, while the LUMO may be distributed over the entire conjugated system, including the carbonyl group. mdpi.com This distribution makes the molecule susceptible to both electrophilic and nucleophilic attack at different sites. The application of FMO theory has been successful in explaining the reactivity of various chemical systems. mdpi.commdpi.com

Table 2: Representative Frontier Molecular Orbital Data for Diarylurea Analogs Note: The values in this table are illustrative for diarylurea compounds and are not specific to 1,3-Bis(4-methylpyridin-2-yl)urea. The exact energies would need to be calculated for the specific molecule.

| Orbital | Typical Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -5.0 to -6.5 | Indicates the molecule's capacity to donate electrons (nucleophilicity). |

| LUMO | -1.0 to -2.5 | Indicates the molecule's capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~3.5 to 4.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a solvent environment over time. For 1,3-Bis(4-methylpyridin-2-yl)urea, MD simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility in solution, and the formation of aggregates.

Studies on similar pyridyl-urea-based systems have utilized MD simulations to understand their behavior in aqueous solutions. researchgate.net These simulations can track the trajectories of all atoms in the system, providing a detailed picture of intermolecular interactions, such as hydrogen bonding with water molecules. researchgate.netnih.gov For pyridine-urea hybrids, MD simulations have also been used to assess their binding affinity and stability within biological systems. nih.gov Such simulations are crucial for understanding how the solvent environment influences the conformational preferences and the potential for self-assembly of 1,3-Bis(4-methylpyridin-2-yl)urea.

Modeling of Noncovalent Interactions

Noncovalent interactions, particularly hydrogen bonding, play a pivotal role in the structure and function of urea derivatives. Computational modeling provides a powerful tool to analyze these weak interactions in detail.

The urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In 1,3-Bis(4-methylpyridin-2-yl)urea, the pyridine nitrogen atoms also act as potential hydrogen bond acceptors. Computational methods like DFT can be used to model and quantify the strength and geometry of these hydrogen bonds. researchgate.netresearchgate.net

Theoretical studies on pyridyl-urea systems have shown the presence of various hydrogen bonding motifs, including intermolecular hydrogen bonds between urea moieties and between urea groups and pyridine rings. researchgate.net The analysis of these interactions is often complemented by techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index, which help to visualize and characterize the nature of these bonds. nih.govmdpi.com The formation of specific hydrogen bonding networks is a key factor in the self-assembly of these molecules into larger supramolecular structures.

Investigation of π-π Stacking and C-H…π Interactions

Theoretical and computational analyses are crucial for understanding the non-covalent interactions that dictate the supramolecular architecture of 1,3-Bis(4-methylpyridin-2-yl)urea. The solid-state packing and molecular recognition capabilities of this compound are governed by a combination of hydrogen bonding, π-π stacking, and C-H…π interactions.

The primary interaction in urea derivatives is the formation of strong N-H···O hydrogen bonds, which often leads to the assembly of molecules into one-dimensional tapes or ribbons. nih.govpw.edu.pl In the case of 1,3-Bis(4-methylpyridin-2-yl)urea, the urea moiety's N-H donors and carbonyl oxygen acceptor are the principal sites for this interaction. Beyond this, the two 4-methylpyridine (B42270) rings introduce the potential for more complex and nuanced interactions.

π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. nih.govnih.gov These interactions, driven by a combination of electrostatic and dispersion forces, are expected between the electron-deficient pyridine rings of adjacent molecules. nih.govrsc.org Computational studies on similar pyridyl urea systems reveal that these stacking interactions can manifest as either (pyridine)···(pyridine) or other hetero-aromatic stacking arrangements, depending on the specific crystalline packing. mdpi.com The geometry of this stacking (e.g., parallel-displaced or T-shaped) significantly influences the stability of the resulting supramolecular assembly. nih.gov Theoretical methods like Density Functional Theory (DFT) are employed to calculate the potential energy surfaces and determine the most energetically favorable stacking configurations. nih.gov

| Interaction Type | Description | Expected Role in 1,3-Bis(4-methylpyridin-2-yl)urea | Common Computational Investigation Methods |

|---|---|---|---|

| N-H···O Hydrogen Bonding | Strong interaction between urea N-H groups and the carbonyl oxygen. | Primary driving force for forming molecular tapes or chains. nih.govpw.edu.pl | X-ray Diffraction, DFT Calculations |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Stabilizes the packing of pyridine rings from adjacent molecules. nih.govmdpi.com | DFT Calculations, Hirshfeld Surface Analysis, NCI Plots mdpi.comnih.gov |

| C-H…π Interactions | Weak hydrogen bond between a C-H group and a π-system. | Provides additional stabilization, involving methyl and aromatic C-H donors. scielo.org.mxrsc.org | X-ray Diffraction, Hirshfeld Surface Analysis, QTAIM mdpi.comscielo.org.mx |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides indispensable tools for predicting the spectroscopic parameters of molecules like 1,3-Bis(4-methylpyridin-2-yl)urea, offering insights that complement and aid in the interpretation of experimental data. Methods such as Density Functional Theory (DFT) are widely used to accurately calculate NMR chemical shifts and vibrational frequencies. nih.govrsc.orgmdpi.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. rsc.orgnrel.gov For 1,3-Bis(4-methylpyridin-2-yl)urea, DFT calculations can predict the chemical shifts for each unique proton and carbon atom. The expected ¹H NMR spectrum would feature distinct signals for the urea N-H protons, the aromatic protons on the pyridine ring (which would be in different environments), and the methyl group protons. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the various aromatic carbons of the pyridine ring, and the methyl carbon. By comparing the calculated spectra of potential isomers or conformers with experimental data, the correct structure can be confirmed. idc-online.com Advanced protocols may combine DFT calculations with machine learning models or use specific functionals optimized for chemical shift predictions to enhance accuracy. rsc.orgmdpi.comnrel.gov

Vibrational Frequencies: Theoretical calculations are also used to predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. researchgate.netresearchgate.net These calculations help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations. For 1,3-Bis(4-methylpyridin-2-yl)urea, key vibrational modes include the C=O stretching (Amide I band), N-H bending and C-N stretching (Amide II and III bands), pyridine ring C=C and C=N stretching vibrations, and C-H stretching and bending modes for the aromatic and methyl groups. pw.edu.plnist.gov The calculated frequencies and intensities can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the molecular structure and study the effects of intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. pw.edu.pl

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3400–3200 | Vibration of the N-H bonds in the urea group. researchgate.net Often appears as a broad band when hydrogen-bonded. |

| C-H Aromatic Stretching | 3150–3000 | Stretching of the C-H bonds on the pyridine rings. pw.edu.pl |

| C=O Stretching (Amide I) | ~1640 | Stretching vibration of the carbonyl group in the urea moiety. Highly sensitive to hydrogen bonding. |

| Pyridine Ring (C=N, C=C) Stretching | 1600–1450 | In-plane stretching vibrations of the pyridine ring framework. pw.edu.plresearchgate.net |

| Amide II (N-H Bending, C-N Stretching) | ~1530 | A coupled vibration involving the N-H in-plane bend and C-N stretch. |

| Amide III (C-N Stretching, N-H Bending) | ~1250 | A complex mix of C-N stretching and N-H bending. |

Mechanistic Studies of Synthetic Transformations and Catalytic Cycles